2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-fluorophenyl)acetamide
Description
Core Scaffold Integration
The 1,3,4-thiadiazole ring serves as the central scaffold, providing a planar heterocyclic framework that facilitates π-π stacking interactions with aromatic residues in enzyme active sites. Covalent attachment of the acetamide group at position 2 introduces hydrogen-bonding capacity through the carbonyl oxygen and NH groups, critical for anchoring the molecule to target proteins. Simultaneously, the benzylthio substituent at position 5 contributes hydrophobic bulk, enhancing membrane permeability and modulating selectivity profiles.
Table 1: Synthetic Routes for Key Structural Motifs
Electronic Modulation via Substituent Positioning
The 3-fluorophenyl group attached to the acetamide nitrogen induces electron-withdrawing effects, polarizing the amide bond and strengthening hydrogen-bond acceptor capacity. Computational studies of analogous thiadiazoles demonstrate that fluorine’s electronegativity increases dipole moments by 1.2–1.5 D compared to non-fluorinated analogs, enhancing electrostatic complementarity with target binding pockets. Concurrently, the benzylthio moiety’s sulfur atom participates in hydrophobic interactions and weak hydrogen bonds (2.8–3.2 Å) with cysteine or methionine residues, as observed in molecular docking simulations.
Properties
CAS No. |
477331-44-5 |
|---|---|
Molecular Formula |
C17H14FN3OS3 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C17H14FN3OS3/c18-13-7-4-8-14(9-13)19-15(22)11-24-17-21-20-16(25-17)23-10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,19,22) |
InChI Key |
OEGZOGOBQFASDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Core Thiadiazole Synthesis
The 1,3,4-thiadiazole scaffold is typically synthesized via cyclization of thiosemicarbazides or oxidative cyclization of thioamides. For this compound, 5-amino-1,3,4-thiadiazole-2-thiol serves as the foundational intermediate. Key steps include:
-
Cyclocondensation : Reaction of thiosemicarbazide with carbon disulfide under basic conditions (KOH) yields 5-amino-1,3,4-thiadiazole-2-thiol.
-
Functionalization : The thiol group at position 2 is alkylated with benzyl chloride to introduce the benzylthio moiety.
Equation :
Acetamide Coupling
The 3-fluorophenylacetamide group is introduced via carbodiimide-mediated coupling:
-
Activation : 3-Fluorophenylacetic acid is activated using ethyl dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile.
-
Nucleophilic Attack : The amine group of 5-(benzylthio)-1,3,4-thiadiazole-2-thiol attacks the activated carbonyl, forming the acetamide bond.
Equation :
Stepwise Synthesis and Optimization
Synthesis of 5-(Benzylthio)-1,3,4-thiadiazole-2-thiol
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Reagents | 5-Amino-1,3,4-thiadiazole-2-thiol, Benzyl chloride, KOH | 77–81% | |
| Solvent | DMF | – | |
| Temperature | Room temperature | – | |
| Purification | Recrystallization (ethanol/water) | – |
Procedure :
Formation of 2-(3-Fluorophenyl)acetamide
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Coupling Agents | EDC, HOBt | 61–79% | |
| Solvent | Acetonitrile | – | |
| Reaction Time | 24 h | – | |
| Workup | Ethyl acetate/water extraction | – |
Procedure :
-
Mix 3-fluorophenylacetic acid (1.54 g, 10 mmol) with EDC (2.3 g, 12 mmol) and HOBt (1.62 g, 12 mmol) in acetonitrile (30 mL).
-
Stir for 30 min, add 5-(benzylthio)-1,3,4-thiadiazole-2-thiol (2.7 g, 10 mmol), and stir for 24 h.
-
Evaporate solvent, extract with ethyl acetate, wash with NaHCO₃ (5%), H₂SO₄ (dilute), and brine.
Final Alkylation Step
Procedure :
-
Dissolve intermediate acetamide (1.0 g, 3.2 mmol) in ethanol (20 mL).
-
Add KOH (0.36 g, 6.4 mmol) and benzyl chloride (0.81 g, 6.4 mmol).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Alternative Synthetic Routes
One-Pot Synthesis
A modified approach condenses the cyclization and alkylation steps:
-
React thiourea with 3-fluorophenylacetyl chloride to form the thiadiazole core.
-
Direct benzylation using benzyl bromide under phase-transfer conditions.
Advantage : Reduces purification steps (yield: 58–64%).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic ring and the thiadiazole core can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Structure
The compound features a thiadiazole ring substituted with a benzylthio group and an acetamide moiety attached to a fluorophenyl group. This unique structure contributes to its biological activity.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit promising anticancer properties. The compound under discussion has been evaluated for its efficacy against various cancer cell lines:
- Mechanism of Action : Thiadiazole derivatives are known to induce apoptosis and inhibit cell proliferation in cancer cells. The specific interactions of the benzylthio and fluorophenyl groups enhance the compound's ability to target cancerous cells effectively .
- In Vitro Studies : Various studies have demonstrated that similar thiadiazole compounds significantly decrease the viability of cancer cells such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). For instance, derivatives with specific substitutions showed enhanced cytotoxic effects against HeLa cells, with IC50 values indicating strong potential for therapeutic use .
-
Case Studies :
- A study synthesized a series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives which were found to exhibit significant cytotoxicity against multiple cancer cell lines, including MCF-7 and A549 .
- Another investigation into similar compounds revealed their ability to inhibit tumor growth in xenograft models, supporting their potential as effective anticancer agents .
Antimicrobial Properties
Thiadiazole derivatives have also shown antimicrobial activity. The presence of the thiadiazole ring enhances the compound's ability to interact with microbial targets:
- In Vitro Antimicrobial Activity : Studies have reported that compounds with thiadiazole structures possess significant antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .
Other Biological Activities
Beyond anticancer and antimicrobial applications, thiadiazole derivatives are being explored for additional biological activities:
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties in preclinical models, suggesting their utility in treating inflammatory diseases .
- Anticonvulsant Activity : Certain analogs have been evaluated for their anticonvulsant effects, showing promise in reducing seizure activity in animal models .
Mechanism of Action
The mechanism of action of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s thiadiazole core and benzylthio group are crucial for its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
3-Chlorophenyl Analog
- Structure : 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide.
- Molecular Formula : C₁₇H₁₄ClN₃OS₃.
- Molecular Weight : 407.95 g/mol .
- The electron-withdrawing effect of Cl may reduce reactivity compared to F, affecting binding to biological targets.
4-Trifluoromethylphenyl Analog
- Structure : N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide.
- Key Data :
Variations in Thiadiazole Substituents
Phenoxyacetamide Derivatives
- Example: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h). Molecular Weight: ~440 g/mol. Melting Point: 133–135°C .
- The isopropyl-methylphenoxy group introduces steric hindrance, which may affect target engagement.
Ureido-Substituted Analogs
- Example : N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g).
- Comparison :
- The ureido group (-NHCONH-) enhances hydrogen-bonding capacity, improving interactions with enzymatic targets.
- Higher molecular weight correlates with reduced solubility but increased thermal stability.
Physicochemical Properties
Key Research Findings
- Role of Halogen Substituents : Fluorine and chlorine analogs exhibit distinct electronic profiles, with fluorine improving metabolic stability and chlorine enhancing lipophilicity .
- Thioacetamide vs. Phenoxyacetamide: Thioether linkages (as in the target compound) may favor redox interactions, while phenoxy groups prioritize steric effects .
- Biological Potency : The trifluoromethylphenyl analog shows superior cytotoxicity, likely due to enhanced hydrophobic interactions with kinase domains .
Biological Activity
The compound 2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-fluorophenyl)acetamide is a member of the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Thiadiazoles are known for their roles in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a detailed overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for 2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-fluorophenyl)acetamide is , with a molecular weight of approximately 409.50 g/mol. The compound features a thiadiazole ring that contributes to its biological properties through interactions with biological targets.
Anticancer Activity
Research indicates that compounds containing the thiadiazole scaffold exhibit significant anticancer properties. In particular, derivatives of thiadiazoles have been shown to inhibit the proliferation of various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 2-F substituted derivative | HeLa | 0.37 | |
| 4-Cl substituted derivative | HeLa | 0.73 | |
| 2,6-diF substituted derivative | HeLa | 0.95 | |
| Sorafenib (control) | HeLa | 7.91 |
The above table illustrates that certain derivatives of the compound exhibit significantly lower IC50 values compared to Sorafenib, a well-known anticancer drug.
Antimicrobial Activity
Thiadiazoles are also recognized for their antimicrobial properties. A study on related thiadiazole compounds demonstrated broad-spectrum activity against various pathogens, including bacteria and fungi:
| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antibacterial | E. coli | 31.25 µg/mL |
| Antifungal | C. albicans | 15.62 µg/mL |
These findings suggest that the compound may possess similar antimicrobial efficacy due to its structural characteristics.
Anti-inflammatory Activity
The anti-inflammatory potential of thiadiazole derivatives has been highlighted in several studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2:
- Mechanism : Thiadiazoles act as inhibitors of inflammatory mediators.
- Efficacy : In vitro studies have shown significant reductions in TNF-alpha and IL-6 levels upon treatment with thiadiazole derivatives.
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines including MCF-7 and HepG2. The results indicated that compounds similar to 2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-fluorophenyl)acetamide exhibited potent cytotoxicity against these cell lines with IC50 values comparable to standard chemotherapeutics .
- In Silico Docking Studies : Molecular docking studies have suggested that the compound may effectively bind to key targets involved in cancer progression, such as VEGFR-2. This binding is crucial for understanding the mechanism of action and potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1,3,4-thiadiazole derivatives like 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-fluorophenyl)acetamide?
- The synthesis typically involves cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions. For example, POCl₃ is often used as a cyclizing agent in refluxing conditions (90°C for 3 hours), followed by pH adjustment (8–9 with ammonia) to precipitate the product . Modifications, such as introducing benzylthio or fluorophenyl groups, require sequential substitution reactions. Structural confirmation is achieved via HRMS and NMR .
Q. How is the structural integrity of this compound validated after synthesis?
- Spectroscopic methods are critical:
- ¹H-NMR and ¹³C-NMR identify proton and carbon environments, confirming substituent positions (e.g., fluorophenyl protons resonate at δ 7.2–7.8 ppm) .
- HRMS validates molecular weight and fragmentation patterns.
- Single-crystal X-ray diffraction (if crystallized) provides bond lengths and angles (e.g., mean C–C bond length ≈ 0.006 Å) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Initial screens focus on:
- Antioxidant activity via DPPH radical scavenging assays (IC₅₀ values compared to ascorbic acid) .
- Antimicrobial susceptibility testing against Gram-positive/negative bacteria (e.g., MIC determination via broth microdilution) .
- Enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity) using Ellman’s method .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Key parameters include:
- Reagent stoichiometry : Excess POCl₃ (3 mol) ensures complete cyclization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature control : Prolonged reflux (≥4 hours) may improve yield but risks decomposition.
- Purification : Recrystallization from DMSO/water (2:1) increases purity .
Q. What structural modifications enhance its pharmacological profile?
- Structure-Activity Relationship (SAR) studies suggest:
- Benzylthio groups improve lipophilicity and membrane permeability .
- Fluorophenyl substituents enhance electron-withdrawing effects, stabilizing interactions with enzyme active sites (e.g., acetylcholinesterase) .
- Thiadiazole core modifications (e.g., sulfone derivatives) alter redox properties, impacting antioxidant efficacy .
Q. How to resolve contradictions in reported bioactivity data across similar compounds?
- Example: Antidiabetic vs. antioxidant activity discrepancies may arise from:
- Assay conditions : Varying pH or temperature alters enzyme-substrate interactions .
- Substituent positioning : Meta-fluorophenyl (3-fluorophenyl) vs. para-substitutions influence steric and electronic effects .
- Cellular vs. enzymatic models : Antioxidant activity in cell-free systems (DPPH) may not translate to cellular assays .
Q. What strategies are effective for studying its stability and solubility in preclinical formulations?
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
- Solubility enhancement : Use co-solvents (PEG 400) or cyclodextrin inclusion complexes.
- Particle size reduction : Nanonization improves dissolution rates .
Q. How to evaluate synergistic effects with other therapeutic agents?
- Checkerboard assays determine fractional inhibitory concentration (FIC) indices against pathogens .
- In vivo combination studies : Administer sub-therapeutic doses with standard drugs (e.g., metformin for diabetes) and monitor glucose-lowering efficacy .
Methodological Considerations
- Data Validation : Cross-reference NMR shifts with density functional theory (DFT) calculations to confirm assignments .
- Bioactivity Reproducibility : Use standardized protocols (CLSI guidelines for antimicrobial testing) to minimize inter-lab variability .
- Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
